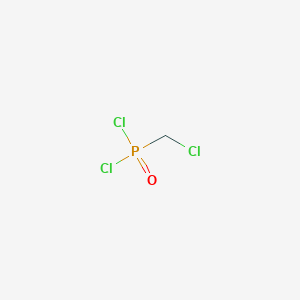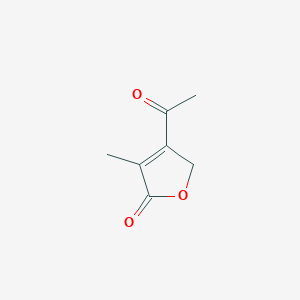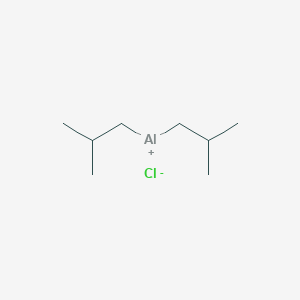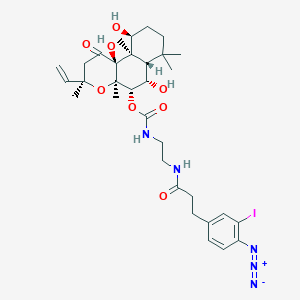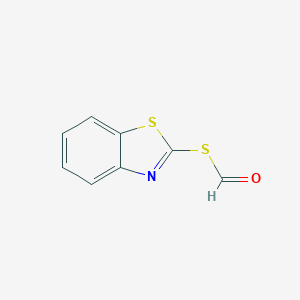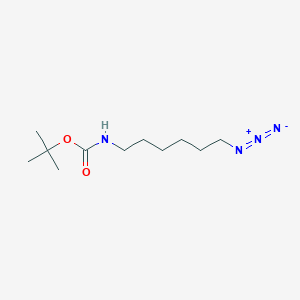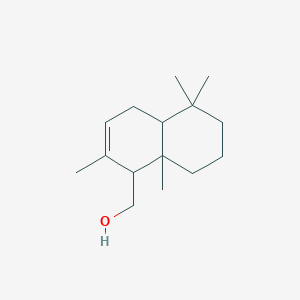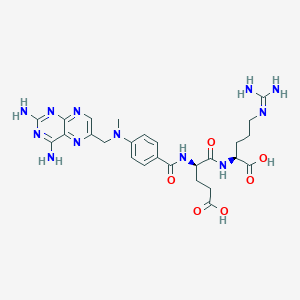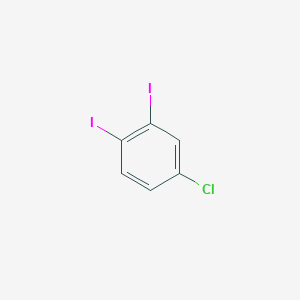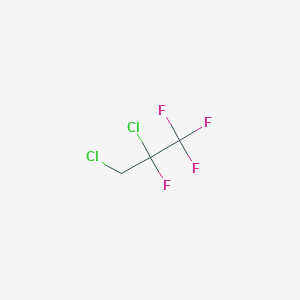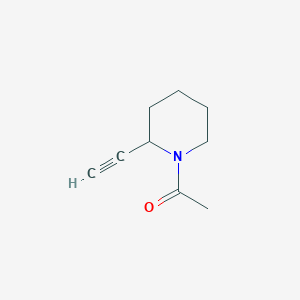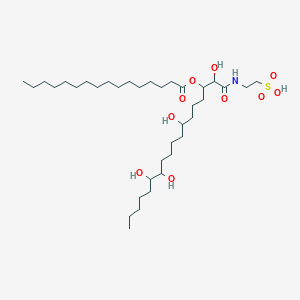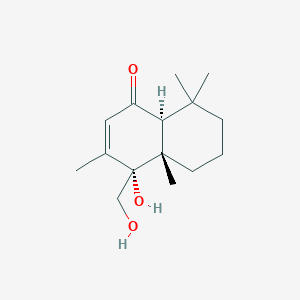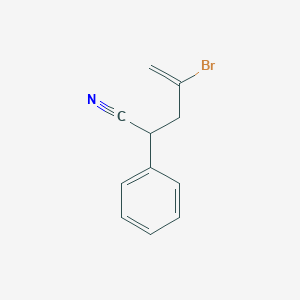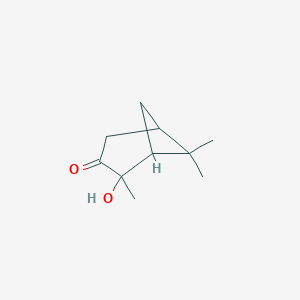
Oxypinocamphone
概要
説明
Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In
作用機序
The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.
生化学的および生理学的効果
Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.
実験室実験の利点と制限
One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.
将来の方向性
For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.
科学的研究の応用
Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.
特性
CAS番号 |
10136-65-9 |
|---|---|
製品名 |
Oxypinocamphone |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
正規SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
その他のCAS番号 |
10136-65-9 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


